3,4,7,8-Tetrahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione
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Overview
Description
3,4,7,8-Tetrahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione is a heterocyclic compound that features both pyrazine and diazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7,8-Tetrahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diamines with diketones in the presence of a catalyst such as indium chloride in acetonitrile at room temperature . This method yields the desired product with high purity and without the need for chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4,7,8-Tetrahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3,4,7,8-Tetrahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 3,4,7,8-Tetrahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as topoisomerase I and II, which are crucial for DNA replication and cell division . This inhibition can lead to the suppression of tumor cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,e][1,4]diazepinones: These compounds share a similar diazepine ring structure but differ in their substituents and overall molecular framework.
Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinones: These compounds feature a triazole ring fused to the diazepine ring, offering different chemical and biological properties.
Uniqueness
3,4,7,8-Tetrahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione is unique due to its specific ring structure and the presence of both pyrazine and diazepine rings. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2,3,4,6,7,8-hexahydropyrazino[1,2-d][1,4]diazepine-1,9-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-7-5-6-8(13)10-2-4-11(6)3-1-9-7/h5H,1-4H2,(H,9,12)(H,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLWFXMJFJMBEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCNC(=O)C2=CC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563281 |
Source
|
Record name | 3,4,7,8-Tetrahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130947-34-1 |
Source
|
Record name | 3,4,7,8-Tetrahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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